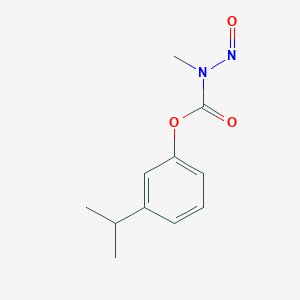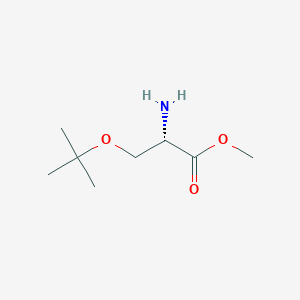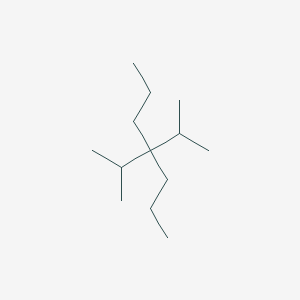
(E)-4-hydroxybut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-hydroxybut-2-enal can be synthesized through several methods. One common approach involves the oxidation of crotonaldehyde using mild oxidizing agents. Another method includes the hydration of butyn-2-ol, followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of crotonaldehyde. This process typically employs catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (E)-4-hydroxybut-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxycrotonic acid.
Reduction: Reduction reactions can convert it into 4-hydroxybutanal.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: 4-Hydroxycrotonic acid.
Reduction: 4-Hydroxybutanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-hydroxybut-2-enal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to oxidative stress and cellular damage due to its reactive nature.
Medicine: Research on its cytotoxic properties helps in understanding its potential therapeutic applications and toxicological effects.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (E)-4-hydroxybut-2-enal involves its reactivity with nucleophiles, leading to the formation of adducts. It can react with proteins, DNA, and other cellular components, causing oxidative damage and cytotoxicity. This reactivity is primarily due to the presence of both hydroxyl and aldehyde groups, which facilitate various chemical interactions .
Comparison with Similar Compounds
Crotonaldehyde: Lacks the hydroxyl group, making it less reactive in certain nucleophilic reactions.
4-Hydroxybutanal: Similar structure but lacks the double bond, affecting its reactivity and applications.
4-Hydroxycinnamaldehyde: Contains an aromatic ring, leading to different chemical properties and uses.
Uniqueness: (E)-4-hydroxybut-2-enal’s combination of hydroxyl and aldehyde groups, along with its double bond, makes it uniquely reactive and versatile in various chemical and biological applications. Its ability to participate in multiple types of reactions and form diverse products sets it apart from similar compounds .
Properties
CAS No. |
18445-71-1 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
(E)-4-hydroxybut-2-enal |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+ |
InChI Key |
FXCMZPXXCRHRNK-OWOJBTEDSA-N |
SMILES |
C(C=CC=O)O |
Isomeric SMILES |
C(/C=C/C=O)O |
Canonical SMILES |
C(C=CC=O)O |
Synonyms |
4-hydroxycrotonaldehyde penitricin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)


